2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219961-03-1
Cat. No.: VC3066341
Molecular Formula: C15H24ClNO
Molecular Weight: 269.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219961-03-1 |
|---|---|
| Molecular Formula | C15H24ClNO |
| Molecular Weight | 269.81 g/mol |
| IUPAC Name | 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H23NO.ClH/c1-12-9-13(2)11-15(10-12)17-8-6-14-5-3-4-7-16-14;/h9-11,14,16H,3-8H2,1-2H3;1H |
| Standard InChI Key | BHDYCYSFKLTZDD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OCCC2CCCCN2)C.Cl |
| Canonical SMILES | CC1=CC(=CC(=C1)OCCC2CCCCN2)C.Cl |
Introduction
2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol . It is a hydrochloride salt of the parent compound 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine, which is identified by the PubChem CID 43149989 . This compound is part of a broader class of piperidine derivatives, which are often studied for their pharmacological properties.
Synthesis and Preparation
The synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine with hydrochloric acid. This process forms the hydrochloride salt, which is often used to improve the compound's stability and solubility for various applications.
Applications and Research Findings
While specific applications of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine hydrochloride are not widely documented, compounds within the piperidine class are often studied for their potential pharmacological effects, including neurological and cardiovascular impacts. Research in this area typically focuses on the biological activity of these compounds and their potential as therapeutic agents.
Safety and Handling
Handling of 2-[2-(3,5-dimethylphenoxy)ethyl]piperidine hydrochloride requires caution due to its chemical nature. Although specific hazard statements for this compound are not detailed, compounds of similar structure often require protective equipment and careful handling to avoid skin and eye irritation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume